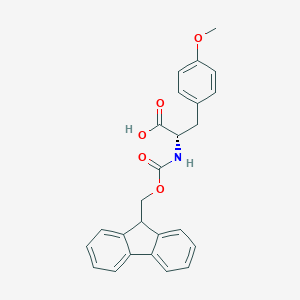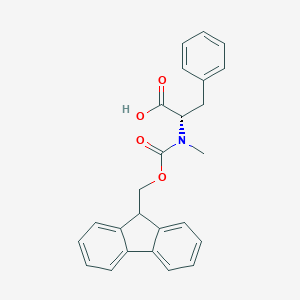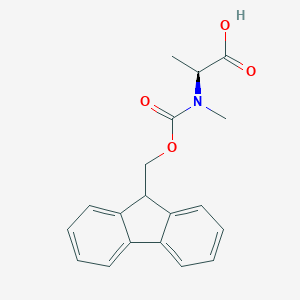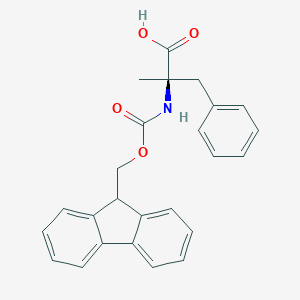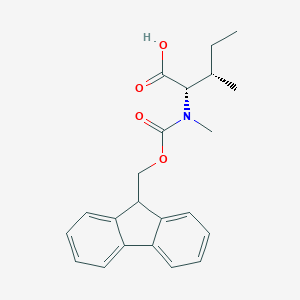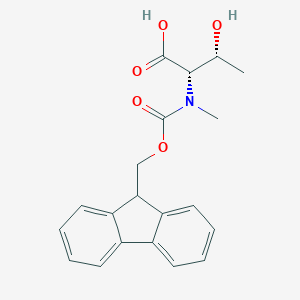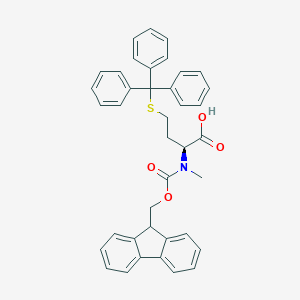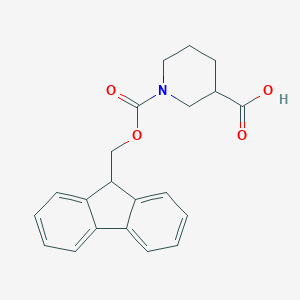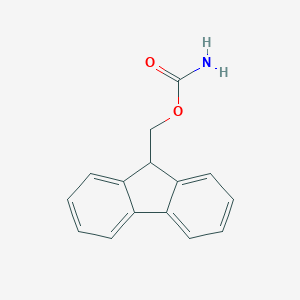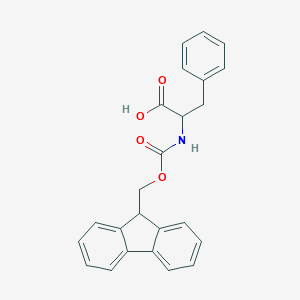
Fmoc-L-phenylalanine
Descripción general
Descripción
Fmoc-L-phenylalanine is a protected amino acid used to synthesize isotope-labeled peptides for MS-based protein quantitation . The Fmoc group allows for easy incorporation into peptides and can be removed under basic conditions without disturbing other functional groups .
Synthesis Analysis
Fmoc-Cys [H]-Phe (FC-Phe) was synthesized by mixing 5 mL of 2 mM l-cystinyl-bis l-phenylalanine in water/acetonitrile (50 %, v/v) and 0.5 mL of 250 mM Fmoc-OSu in acetonitrile. The mixture was then heated at 55 °C for 30 minutes .Molecular Structure Analysis
Fmoc-L-phenylalanine has an empirical formula of C24H21NO4 and a molecular weight of 387.43 . The molecule forms a hydrogel in phosphate buffer pH 7.4 .Chemical Reactions Analysis
Fmoc-L-phenylalanine is involved in various chemical reactions. For instance, it is used in the preparation of high-affinity and selectivity monoclonal antibodies against l-phenylalanine . It also plays a role in the formation of hydrogels .Physical And Chemical Properties Analysis
Fmoc-L-phenylalanine is a white to off-white powder with a melting point of 180 - 190 ºC . It has an optical rotation of [a]D20 = -38 ± 3 º (C=1 in DMF) and should be stored at 0 - 8 °C .Aplicaciones Científicas De Investigación
1. Drug Delivery Systems
- Application : Fmoc-L-Phenylalanine/nano-hydroxyapatite (Fmoc-L-Phe/nHAP) hybrid supramolecular hydrogels are used as drug delivery vehicles with antibacterial property and cytocompatibility .
- Method : The hydrogels are prepared by integrating nHAP as reinforcement with Fmoc-L-Phe supramolecular hydrogels . The nHAP bounds in the chamber of the gel network and adheres to the fiber of Fmoc-L-Phe due to intermolecular interaction .
- Results : The hydrogels possess antimicrobial property and cytocompatibility. The release behavior of chlorogenic acid (CGA) from the hybrid supramolecular hydrogels is following Weibull model and release mechanism involved Fickian diffusion and erosion of the surface of hydrogel matrix .
2. Tissue Engineering
- Application : Fmoc-FF, a derivative of Fmoc-L-phenylalanine, is suggested as a promising, tunable, and versatile scaffold for tissue engineering .
- Method : The mechanical rigidity of the hydrogel is directly correlated with the peptide concentration .
- Results : The hydrogel supports Chinese Hamster Ovarian (CHO) cell adhesion .
3. Antibacterial Activity
- Application : Fmoc-F, a small molecule hydrogelator, reduces the bacterial load both in vitro and in the skin wound infections of mice .
- Method : The antibacterial activity of Fmoc-F is predominantly due to its release from the hydrogel .
- Results : The release of Fmoc-F from the hydrogel shows a good inhibition effect on S. aureus .
4. Self-Assembly and Hydrogel Formation
- Application : Fmoc-dipeptides comprising α-methyl-L-phenylalanine have been found to self-assemble and form hydrogels . These hydrogels can be used to fabricate various biofunctional materials .
- Method : The position and number of methyl groups introduced onto the carbons of the Fmoc-dipeptides by α-methyl-L-phenylalanine have a marked influence on the morphology of the supramolecular nanostructure as well as the hydrogel formation ability .
- Results : The study found that the self-assembly of these Fmoc-dipeptides leads to the formation of supramolecular nanostructures and their three-dimensional networks .
5. Drug Release from Hydrogel
- Application : Fmoc-phenylalanine is used in the fabrication of hydrogels for drug release .
- Method : The drug is encapsulated in the hydrogel and released over time .
- Results : The study proposes a model for drug release from Fmoc-phenylalanine hydrogel .
6. Antimicrobial Property
- Application : Fmoc-phenylalanine displays antibacterial activity against Gram-positive bacteria .
- Method : The antibacterial activity of Fmoc-phenylalanine is predominantly due to its release from the hydrogel .
- Results : Fmoc-phenylalanine reduces the bacterial load both in vitro and in the skin wound infections of mice .
7. Supramolecular Nanostructures
- Application : Fmoc-dipeptides comprising α-methyl-L-phenylalanine have been found to self-assemble and form supramolecular nanostructures . These nanostructures can be used to fabricate various biofunctional materials .
- Method : The position and number of methyl groups introduced onto the carbons of the Fmoc-dipeptides by α-methyl-L-phenylalanine have a marked influence on the morphology of the supramolecular nanostructure as well as the hydrogel formation ability .
- Results : The self-assembly of these Fmoc-dipeptides leads to the formation of supramolecular nanostructures and their three-dimensional networks .
8. Antibacterial Hydrogels
- Application : N-(9-Fluorenylmethoxycarbonyl)-L-Phenylalanine/nano-hydroxyapatite (Fmoc-L-Phe/nHAP) hybrid supramolecular hydrogels with antibacterial property and cytocompatibility was prepared .
- Method : The hydrogels were prepared by integrating nHAP as reinforcement with Fmoc-L-Phe supramolecular hydrogels . The nHAP bounds in the chamber of the gel network and adheres to the fiber of Fmoc-L-Phe due to intermolecular interaction .
- Results : The Fmoc-L-Phe/nHAP hybrid hydrogels possess antimicrobial property and cytocompatibility . The release of chlorogenic acid (CGA) from the hybrid supramolecular hydrogels shows a good inhibition effect on S. aureus .
9. Drug Release Model
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO4/c26-23(27)22(14-16-8-2-1-3-9-16)25-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,25,28)(H,26,27)/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJVFAHZPLIXNDH-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30951314 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30951314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-L-phenylalanine | |
CAS RN |
35661-40-6, 286460-71-7 | |
| Record name | FMOC-L-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35661-40-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30951314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[(9H-fluoren-9-ylmethoxy)carbonyl]-3-phenyl-L-alanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.859 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





